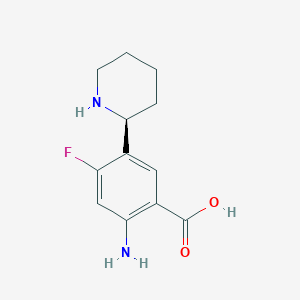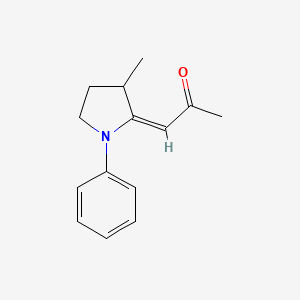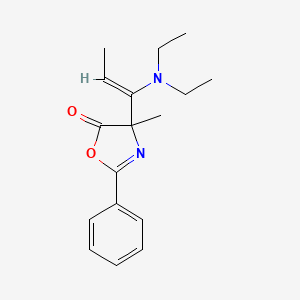
(Z)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles. This compound is characterized by its unique structure, which includes a diethylamino group, a prop-1-en-1-yl group, and a phenyl group attached to an oxazole ring. The compound’s (Z)-configuration indicates the specific geometric arrangement of its substituents around the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a diethylamino compound, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired (Z)-configuration is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the double bond or other functional groups.
Substitution: The diethylamino group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-NH₂) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could result in saturated or partially saturated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s biological activity makes it a candidate for research in pharmacology and medicinal chemistry. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activity, making it valuable for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it suitable for various applications, including the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one: The (E)-isomer of the compound, which has a different geometric arrangement of substituents.
4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazole: A similar compound without the (Z)-configuration.
4-Methyl-2-phenyloxazole: A simpler oxazole derivative without the diethylamino and prop-1-en-1-yl groups.
Uniqueness
(Z)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one is unique due to its specific (Z)-configuration, which can influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C17H22N2O2 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
4-[(Z)-1-(diethylamino)prop-1-enyl]-4-methyl-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H22N2O2/c1-5-14(19(6-2)7-3)17(4)16(20)21-15(18-17)13-11-9-8-10-12-13/h5,8-12H,6-7H2,1-4H3/b14-5- |
Clé InChI |
HCRKNTXQJDPUFH-RZNTYIFUSA-N |
SMILES isomérique |
CCN(CC)/C(=C\C)/C1(C(=O)OC(=N1)C2=CC=CC=C2)C |
SMILES canonique |
CCN(CC)C(=CC)C1(C(=O)OC(=N1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



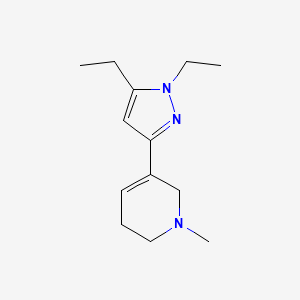
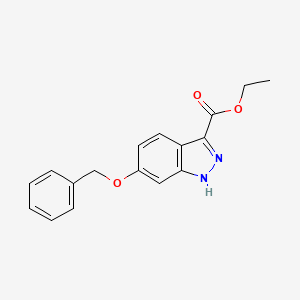
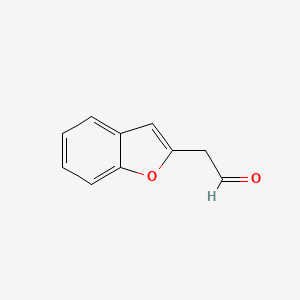


![Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine)](/img/structure/B12871877.png)
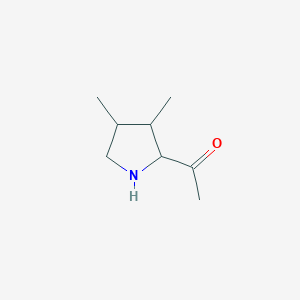

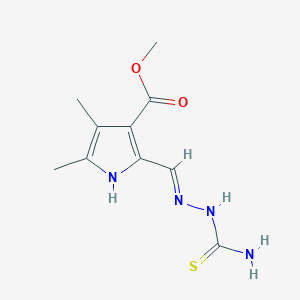
![N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12871897.png)
![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide](/img/structure/B12871899.png)
